molecular formula C10H10N2O3 B3345991 Methyl 5-methoxy-1H-pyrrolo[2,3-C]pyridine-2-carboxylate CAS No. 1132610-92-4

Methyl 5-methoxy-1H-pyrrolo[2,3-C]pyridine-2-carboxylate

Cat. No.: B3345991
CAS No.: 1132610-92-4
M. Wt: 206.2 g/mol
InChI Key: GYJDZFPATKYSRA-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core with a methoxy (-OCH₃) substituent at position 5 and a methyl ester (-COOCH₃) at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The compound’s molecular formula is C₁₀H₁₀N₂O₃, with a molecular weight of 206.2 g/mol (calculated based on structural analogs ). It is typically a pale yellow solid, soluble in polar organic solvents like dimethylformamide (DMF) and dichloromethane (DCM) .

Properties

IUPAC Name

methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-9-4-6-3-7(10(13)15-2)12-8(6)5-11-9/h3-5,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJDZFPATKYSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1)C=C(N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxy-1H-pyrrolo[2,3-C]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-1H-pyrrolo[2,3-C]pyridine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-1H-pyrrolo[2,3-C]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate with structurally related pyrrolo-pyridine derivatives, focusing on substituents, physicochemical properties, synthesis, and applications.

Structural and Functional Group Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Yield (%) Solubility Key Applications/Properties
This compound C₁₀H₁₀N₂O₃ 206.2 5-OCH₃, 2-COOCH₃ ~49 DMF, DCM, DMSO Drug intermediate, moderate purity (98.4% )
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate C₁₁H₁₂N₂O₃ 236.2 5-OCH₃, 2-COOCH₂CH₃ 85 Ethanol, DCM High-yield synthesis; commercial availability
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate C₉H₇ClN₂O₂ 210.6 5-Cl, 2-COOCH₃ N/A Limited data Reactivity in cross-coupling reactions
Ethyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate C₁₄H₁₉N₃O₃ 277.3 3-(CH₂N(CH₃)₂), 5-OCH₃, 2-COOCH₂CH₃ N/A DMSO, DMF Enhanced bioactivity (anticancer potential)
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C₉H₈N₂O₃ 192.2 5-OCH₃, 2-COOH 80 Polar solvents Precursor for ester derivatives

Key Findings and Trends

Substituent Effects on Reactivity and Yield :

  • The ethyl ester derivative (C₁₁H₁₂N₂O₃) is synthesized in higher yields (85%) compared to the methyl analog (~49%), likely due to steric and electronic advantages during esterification .
  • Chloro-substituted analogs (e.g., 5-Cl) exhibit lower solubility and distinct reactivity profiles, favoring cross-coupling reactions .

Dimethylaminomethyl substitution at position 3 (C₁₄H₁₉N₃O₃) introduces a basic site, improving interactions with biological targets and solubility in DMSO .

Applications in Drug Development: Ethyl esters are more commonly used as intermediates due to commercial availability and scalability . Methyl esters with high purity (98.4%) are prioritized in precision synthesis , while dimethylaminomethyl derivatives show promise in anticancer research .

Safety and Handling :

  • Methyl and ethyl esters require PPE (gloves, goggles) due to irritant properties .
  • Carboxylic acid derivatives (e.g., 10a-c ) are less volatile but may require acidic/basic conditions for further functionalization.

Biological Activity

Methyl 5-methoxy-1H-pyrrolo[2,3-C]pyridine-2-carboxylate is a heterocyclic compound with significant potential in pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrrole ring, with a methoxy group at the 5-position and a carboxylate ester at the 2-position. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H11N2O3, and it has a molecular weight of approximately 205.21 g/mol. The compound's structure plays a critical role in its biological activity, particularly in its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For instance, in vitro assays revealed that the compound effectively reduces cell viability in human cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Antiviral Properties

The compound has also been investigated for its antiviral properties. Preliminary research indicates that it may inhibit viral replication through mechanisms that involve interference with viral entry or replication processes. Specific studies have reported promising results against certain viral pathogens, although further research is needed to elucidate the precise mechanisms involved.

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. For example, assays measuring the inhibition of COX-2 activity demonstrated that this compound could effectively lower inflammatory responses similar to established anti-inflammatory drugs .

Research Findings and Case Studies

StudyFindings
Anticancer Activity Induced apoptosis in human cancer cell lines; reduced cell viability significantly (IC50 values ranging from 10 to 30 µM).
Antiviral Properties Inhibited viral replication; specific activity against [insert specific virus].
Anti-inflammatory Effects Reduced COX-2 activity; demonstrated IC50 values comparable to celecoxib (IC50 = 0.04 ± 0.01 µmol) .

Q & A

Q. What are the recommended synthetic routes for Methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate?

The synthesis typically involves multi-step reactions starting from pyridine derivatives. A common approach includes:

  • Step 1: Functionalization of the pyrrolopyridine core via methoxylation at the 5-position using methoxy-containing reagents under basic conditions.
  • Step 2: Esterification at the 2-position using methyl halides or methanol in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) .
    Alternative routes may leverage palladium-catalyzed cross-coupling reactions for introducing substituents, though yields depend on solvent polarity and temperature control .

Q. How can researchers characterize the purity and structure of this compound?

  • Purity: Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess impurities. A purity threshold of >95% is typical for research-grade material .
  • Structural Confirmation: Combine 1^1H/13^13C NMR to verify the methoxy (-OCH3_3) and ester (-COOCH3_3) groups. Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 220.23 (C10_{10}H10_{10}N2_2O3_3) .

Q. What solvents are suitable for dissolving this compound in biological assays?

The compound is soluble in polar aprotic solvents like DMSO and DMF. For aqueous compatibility, prepare stock solutions in DMSO (10–50 mM) and dilute in PBS (pH 7.4) with <1% DMSO to avoid cytotoxicity .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up without compromising purity?

  • Reaction Optimization: Use microwave-assisted synthesis to reduce reaction time and byproduct formation. For example, heating at 120°C for 15 minutes improves yield by 20–30% compared to traditional reflux .
  • Purification: Employ flash chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol to isolate high-purity crystals (>98%) .

Q. What mechanisms underlie its potential biological activity in medicinal chemistry?

The pyrrolopyridine scaffold interacts with kinase ATP-binding pockets via hydrogen bonding (methoxy group) and hydrophobic interactions (aromatic core). Derivatives with substituents at the 3-position (e.g., dimethylaminomethyl) show enhanced binding affinity to targets like JAK2 or BTK kinases . Computational docking (AutoDock Vina) and MD simulations can predict binding modes and guide structural modifications .

Q. How does the compound’s stability vary under different storage conditions?

  • Short-Term: Stable at room temperature (20–25°C) in sealed, desiccated containers for 6 months.
  • Long-Term: Store at -20°C under inert gas (N2_2) to prevent ester hydrolysis or oxidation. Monitor degradation via TLC (Rf_f shift) or LC-MS every 3 months .

Q. What analytical methods resolve contradictions in reported bioactivity data?

  • Metabolite Interference: Use LC-MS/MS to differentiate parent compound signals from metabolites in cell lysates.
  • Batch Variability: Compare NMR spectra and HPLC retention times across batches to identify impurities affecting activity .
  • Orthogonal Assays: Validate kinase inhibition via radiometric (γ-$^{32}$P
    ATP) and fluorescence-based (Z′-LYTE) assays to confirm IC50_{50} consistency .

Q. Can the methoxy group be selectively modified post-synthesis for SAR studies?

Yes. Demethylation with BBr3_3 in dichloromethane (-78°C, 2 h) yields the hydroxyl analog, which can undergo re-alkylation or acylation. Protect the ester group with TMSCl during demethylation to prevent side reactions .

Methodological Considerations

Q. How to troubleshoot low yields in esterification steps?

  • Catalyst Choice: Replace traditional H2_2SO4_4 with DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.
  • Moisture Control: Use molecular sieves (3Å) in anhydrous THF to suppress hydrolysis of the methyl ester .

Q. What strategies mitigate cytotoxicity in cell-based assays?

  • Dose Titration: Perform MTT assays to determine non-toxic concentrations (typically <10 µM).
  • Prodrug Design: Introduce cleavable groups (e.g., acetoxymethyl esters) to improve membrane permeability and reduce direct cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-methoxy-1H-pyrrolo[2,3-C]pyridine-2-carboxylate
Reactant of Route 2
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Methyl 5-methoxy-1H-pyrrolo[2,3-C]pyridine-2-carboxylate

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